molecular formula C11H12F2 B13034298 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene

1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13034298
M. Wt: 182.21 g/mol
InChI Key: FJCZNQFPDRDPQW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that features a difluoromethyl group attached to a tetrahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves the introduction of the difluoromethyl group into the tetrahydronaphthalene framework. One common method is the difluoromethylation of tetrahydronaphthalene derivatives using difluoromethylation reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various difluoromethylated derivatives of naphthalene, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for its targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
  • 1-(Methyl)-1,2,3,4-tetrahydronaphthalene
  • 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene

Uniqueness: 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability while providing new hydrogen bonding capabilities. This makes it a valuable scaffold for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C11H12F2

Molecular Weight

182.21 g/mol

IUPAC Name

1-(difluoromethyl)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H12F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2

InChI Key

FJCZNQFPDRDPQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(F)F

Origin of Product

United States

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